Solway Green G

説明

科学的研究の応用

Adsorption and Photodegradation of Anionic Dyes

Alizarine Green G has been investigated for its adsorption properties. In one study, TiO₂ brookite nanoparticles were used to competitively adsorb and photodegrade two anionic dyes: Alizarin Red S (ARS) and Bromocresol Green (BCG) under UV light irradiation . While this study focused on the competitive adsorption of multiple dyes, it highlights Alizarine Green G’s potential in water treatment and environmental remediation.

Removal of Synthetic Organic Dyes from Water

In the context of water pollution, synthetic organic dyes pose a significant challenge. Researchers have explored nanostructured adsorbent materials for dye removal. Although not specific to Alizarine Green G, this field emphasizes the need for improved materials to remove harmful dyes from water .

Safety and Hazards

Solway Green G may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . It is recommended to use a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter when handling this compound .

作用機序

Target of Action

Alizarine Green G, also known as Solway Green G, is a water-soluble anthraquinone dye . It is an agonist of the AHR receptor , which plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons. This receptor is involved in several biological processes, including cell proliferation and differentiation .

Mode of Action

Alizarine Green G interacts with its target, the AHR receptor, by binding to it . This binding triggers a series of events, including the upregulation of the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics . Alizarine Green G also increases the ethoxyresorufin-O-deethylase activity, which is a measure of CYP1A1 activity .

Biochemical Pathways

The primary biochemical pathway affected by Alizarine Green G is the AHR-CYP1A1 signaling pathway . Activation of this pathway leads to transcriptional changes in hepatoma cells . The compound may act as a potential carcinogen, as it significantly enriches several items related to cancer in both DO and KEGG analysis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Alizarine Green G is currently limited. Given its water solubility , it can be inferred that it may have good bioavailability

Result of Action

The interaction of Alizarine Green G with the AHR receptor and the subsequent activation of the AHR-CYP1A1 pathway lead to a decrease in cell viability in a dose-dependent manner . This suggests that Alizarine Green G may have potential cytotoxic effects.

Action Environment

The action of Alizarine Green G can be influenced by various environmental factors. For instance, its photocatalytic degradation has been studied under UV light . The degradation increased with increasing TiO2 loading and decreased with increasing dye concentration and solution pH . This suggests that environmental conditions can significantly impact the action, efficacy, and stability of Alizarine Green G.

特性

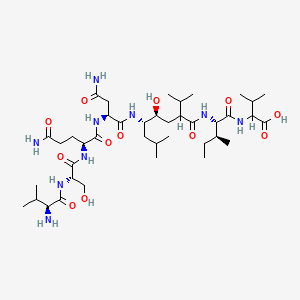

IUPAC Name |

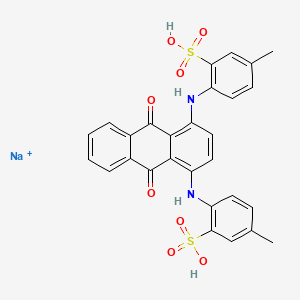

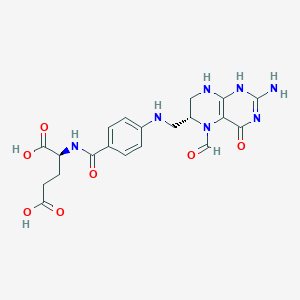

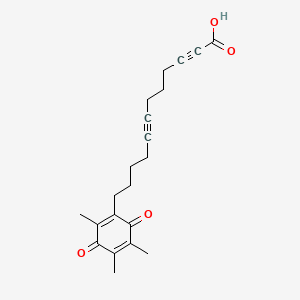

sodium;5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSZILCQNLWJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2NaO8S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alizarine Green G | |

CAS RN |

4403-90-1 | |

| Record name | Solway Green G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Solway Green G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)